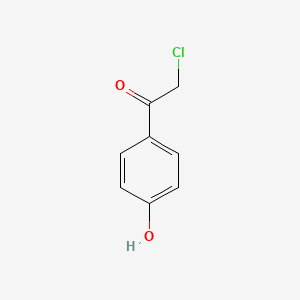

2-Chloro-1-(4-hydroxyphenyl)ethanone

Descripción

Significance of α-Haloketone Motifs in Organic Chemistry

α-Haloketones are a class of organic compounds characterized by a ketone functional group with a halogen atom attached to the adjacent carbon atom (the α-carbon). wikipedia.org This structural motif imparts a unique reactivity, making α-haloketones highly valuable intermediates and building blocks in synthetic organic chemistry. fiveable.menih.gov Their importance stems from their bifunctional nature, possessing two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. nih.gov This duality allows them to participate in a wide array of chemical transformations. fiveable.me

The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, increasing the electrophilicity of the α-carbon and making it susceptible to nucleophilic attack. nih.gov Consequently, α-haloketones readily undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups. fiveable.me They are also key precursors in the synthesis of various heterocyclic compounds, such as thiazoles and pyrroles. wikipedia.org Furthermore, the acidity of the α-hydrogen is increased, facilitating reactions like the Favorskii rearrangement. wikipedia.org This versatility makes α-haloketones indispensable tools for constructing complex molecular architectures. fiveable.me

Contextualizing 2-Chloro-1-(4-hydroxyphenyl)ethanone within Haloketone Research

This compound, a member of the chlorinated acetophenone (B1666503) family, is a significant compound within the field of α-haloketone research. nih.gov It serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. nih.govchembk.com A notable application is its use as a key reagent in the preparation of hydroxypyrimidine derivatives, which have been investigated for their potential as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net The compound's structure, featuring a reactive chloroacetyl group and a phenolic hydroxyl group, allows for a range of chemical modifications, making it a versatile starting material.

Overview of Research Trajectories for the Chemical Compound

Research involving this compound has explored several promising avenues. A primary focus is its utility as a precursor in organic synthesis. For instance, it is employed in the synthesis of isoflavones, a class of naturally occurring compounds with various biological activities. Beyond its role as a synthetic intermediate, the compound itself has been investigated for its intrinsic biological properties. Studies have indicated potential antimicrobial effects against various pathogens. Another significant area of research is its application in the development of analytical tools, such as fluorescent probes for detecting biologically important molecules like hydrogen sulfide (B99878). These diverse research paths highlight the compound's multifaceted potential in both medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

The structural and electronic properties of this compound have been well-characterized using various analytical techniques.

Table 1: General and Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 6305-04-0 scbt.com |

| Molecular Formula | C₈H₇ClO₂ scbt.com |

| Molecular Weight | 170.59 g/mol sapphirebioscience.com |

| IUPAC Name | This compound nih.gov |

| Melting Point | ~422 K (149 °C) |

Table 2: Spectroscopic Data

| Technique | Key Peaks / Shifts |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.20 (s, 1H, phenolic -OH), δ 7.42–7.39 (d, 2H, aromatic), δ 6.86–6.83 (d, 2H, aromatic), δ 4.91 (s, 2H, CH₂Cl) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 194.2 (C=O), δ 161.3 (C-OH), δ 131.2–114.8 (aromatic carbons), δ 45.8 (CH₂Cl) |

| Infrared (IR) Spectroscopy | 3250 cm⁻¹ (Broad, O-H stretch), 1685 cm⁻¹ (Strong, C=O stretch), 1600 cm⁻¹ (Aromatic C=C), 750 cm⁻¹ (C-Cl stretch) |

| Mass Spectrometry (MS) | m/z 170.01 ([M]⁺), m/z 135.04 ([M-Cl]⁺), m/z 107.05 ([M-COCl]⁺) |

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | P 1 21/c 1 nih.gov |

| Unit Cell Dimensions | a = 7.4931 Å, b = 14.7345 Å, c = 13.5681 Å, β = 95.5600° nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPIAEPDQPCIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075258 | |

| Record name | Ethanone, 2-chloro-1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6305-04-0 | |

| Record name | 2-Chloro-1-(4-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6305-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxyphenacyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6305-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-chloro-1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(4-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 1 4 Hydroxyphenyl Ethanone

Established Synthetic Routes and Reaction Mechanisms

The primary and most well-documented method for synthesizing 2-Chloro-1-(4-hydroxyphenyl)ethanone is through the direct chlorination of a precursor molecule. However, alternative routes based on classical named reactions are also employed for the synthesis of related hydroxyacetophenones.

The most common synthetic route involves the α-chlorination of 1-(4-hydroxyphenyl)ethanone, also known as 4-hydroxyacetophenone. This reaction specifically targets the alpha-carbon position of the ketone. The process is typically conducted using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in a suitable solvent system. nih.gov For instance, a reported synthesis for the analogous compound 2-chloro-1-(3-hydroxyphenyl)ethanone involves the dropwise addition of sulfuryl chloride to a stirred solution of 3-hydroxyacetophenone in a mixture of methanol (B129727) and ethyl acetate (B1210297) or dichloromethane (B109758) at a controlled temperature of 293–303 K (20–30 °C). nih.gov The reaction is generally rapid, often completing within an hour of stirring at room temperature. nih.gov This method is noted for its high efficiency, with yields for similar compounds reported to be around 95%. nih.gov

The mechanism for the α-chlorination of ketones like 4-hydroxyacetophenone in the presence of sulfuryl chloride and an alcohol (e.g., methanol) is thought to proceed via an intermediate. The alcohol acts as a moderator in the reaction. google.com The ketone first tautomerizes to its enol form, a process that can be catalyzed by acidic conditions. The electron-rich enol then attacks the electrophilic chlorine atom of the chlorinating agent, leading to the formation of the α-chlorinated ketone and byproducts. Controlling the reaction conditions is crucial to prevent side reactions, such as dichlorination or chlorination of the activated aromatic ring. google.com

While direct chlorination is prevalent, other methods are utilized for synthesizing the core structure of chloro-hydroxyacetophenones. These alternatives often involve Friedel-Crafts-type reactions or rearrangements.

One significant alternative is the Friedel-Crafts acylation . This approach can be adapted by first preparing chloroacetyl chloride from chloroacetic acid and a reagent like thionyl chloride. The resulting chloroacetyl chloride is then reacted with a protected phenol (B47542) or a phenol derivative in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a solvent like nitrobenzene. For example, the synthesis of a related compound, 4-(2-chloroacetyl)resorcinol, was achieved by reacting resorcinol (B1680541) with chloroacetyl chloride and AlCl₃, yielding the product after hydrolysis.

Another established method is the Fries rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. For the synthesis of a structurally similar compound, 2-Chloro-1-(4-chloro-2-hydroxyphenyl)ethanone, the process involves the Fries rearrangement of 2-chlorophenyl chloroacetate (B1199739) using AlCl₃ as a catalyst at high temperatures (135–140°C).

The Hoesch reaction represents another route, typically used for synthesizing ortho-isomers. This reaction involves the condensation of a nitrile (like chloroacetonitrile) with a phenol derivative in the presence of an acid catalyst such as hydrogen chloride (HCl) and often a Lewis acid like zinc chloride.

A comparison of these routes is summarized in the table below.

Table 1: Comparison of Synthetic Routes for α-Chloro-hydroxyacetophenones| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| α-Chlorination | 4-Hydroxyacetophenone | Sulfuryl chloride (SO₂Cl₂), Methanol | 20–30 °C, 1 hour | nih.gov |

| Friedel-Crafts Acylation | Phenol derivative, Chloroacetyl chloride | Aluminum chloride (AlCl₃) | 0 °C to room temperature | |

| Fries Rearrangement | Phenolic ester (e.g., Phenyl chloroacetate) | Aluminum chloride (AlCl₃) | High temperature (e.g., 135-140°C) | |

| Hoesch Reaction | Phenol derivative, Chloroacetonitrile | HCl, Zinc chloride (ZnCl₂) | Elevated temperature (e.g., 80°C) |

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is critical for maximizing yield and purity while minimizing side products. Key parameters that are frequently adjusted include the choice of solvent, temperature, and reagent stoichiometry.

Temperature control is paramount to prevent over-chlorination, which leads to the formation of di- and tri-chlorinated impurities. Maintaining temperatures between 40–60°C is often cited as a critical factor. Stepwise heating gradients can also be employed to minimize side reactions.

The choice of solvent significantly impacts the reaction. Chlorinated hydrocarbons like dichloromethane are commonly used for chlorinations with sulfuryl chloride. google.com However, research has shown that using toluene (B28343) as a solvent can be advantageous, leading to an improved impurity profile. google.com For reactions involving nucleophilic substitution, polar aprotic solvents like DMF may be used, though they might necessitate an inert atmosphere to prevent hydrolysis.

The selection and stoichiometry of the chlorinating agent are also crucial. Thionyl chloride (SOCl₂) is often preferred because its by-products (HCl and SO₂) are gaseous, which simplifies the purification process. Using sulfuryl chloride in the presence of a molar excess of an alcohol moderator is a technique used to achieve selective mono-chlorination. google.com

Table 2: Optimization Parameters for Chlorination Reactions

| Parameter | Condition | Purpose/Outcome | Reference(s) |

|---|---|---|---|

| Temperature | 40–60°C | Avoid over-chlorination (e.g., dichlorination) | |

| Solvent | Toluene | Improved impurity profile compared to dichloromethane | google.com |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Gaseous by-products simplify purification | |

| Moderator | Alcohol (with SO₂Cl₂) | Promotes selective mono-α-chlorination | google.com |

Catalyst Systems in the Synthesis of the Chemical Compound

Catalysts play a vital role in several of the synthetic routes leading to this compound and its analogs. The type of catalyst used is highly dependent on the specific reaction pathway.

In Friedel-Crafts acylation and Fries rearrangement reactions, strong Lewis acids are essential. Anhydrous aluminum chloride (AlCl₃) is the most common catalyst for these transformations. chemicalbook.com It functions by activating the acylating agent (in Friedel-Crafts) or by coordinating to the ester oxygen atoms to facilitate the rearrangement (in Fries).

For the Hoesch reaction , the synthesis is typically carried out under acidic conditions, with hydrogen chloride (HCl) gas bubbled through the reaction mixture. A Lewis acid, such as zinc chloride (ZnCl₂), is also frequently added to enhance the electrophilicity of the nitrile reactant.

In the direct α-chlorination of ketones with agents like sulfuryl chloride, the reaction is often mediated rather than catalyzed in the traditional sense. For instance, the presence of an alcohol like methanol can moderate the reactivity of sulfuryl chloride to favor mono-chlorination over other side reactions. google.com

Purification Techniques for Research-Grade Material

Obtaining research-grade this compound requires effective purification to remove unreacted starting materials, catalysts, and reaction by-products. A multi-step approach involving an initial work-up followed by a final purification technique is standard.

The typical work-up procedure begins with quenching the reaction mixture, often by pouring it into ice water. chemicalbook.com This is followed by extraction of the product into a suitable water-immiscible organic solvent, such as ethyl acetate or chloroform. chemicalbook.com The organic layer is then washed, commonly with water and a brine solution, to remove water-soluble impurities. Finally, the solution is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. chemicalbook.com

Following the initial work-up, one or more of the following techniques are used for final purification:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent, and the solution is then cooled slowly to allow for the formation of pure crystals. researchgate.net Ethanol is a commonly cited solvent for the recrystallization of this compound and its analogs. nih.govchemicalbook.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful tool. The crude material is loaded onto a column of silica gel and eluted with a solvent system, such as a mixture of ethyl acetate and hexane, to separate the components based on their polarity.

Vacuum Distillation: For related liquid compounds or those that are stable at high temperatures, high-temperature vacuum distillation can be used to separate the product from non-volatile impurities. google.com

Table 3: Purification Techniques for this compound

| Technique | Description | Typical Solvents/Conditions | Reference(s) |

|---|---|---|---|

| Aqueous Work-up | Extraction and washing to remove inorganic salts and water-soluble impurities. | Ethyl acetate, Chloroform, Brine | chemicalbook.com |

| Recrystallization | Purification of solid product based on differential solubility. | Hot ethanol, Aqueous solutions | nih.govchemicalbook.comresearchgate.net |

| Column Chromatography | Separation based on polarity using a stationary phase. | Silica gel; Eluent: Ethyl acetate/Hexane | |

| Vacuum Distillation | Purification based on boiling point differences under reduced pressure. | High temperature (e.g., 170-240°C) | google.com |

Advanced Spectroscopic and Crystallographic Investigations

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For 2-Chloro-1-(4-hydroxyphenyl)ethanone, this analysis provides precise insights into its molecular structure, conformation, and the non-covalent interactions that govern its crystal packing.

Determination of Molecular Conformation and Geometric Parameters

The crystal structure of this compound reveals an asymmetric unit containing two independent molecules, designated as A and B. researchgate.net Both molecules exhibit comparable geometries and are nearly planar, with root-mean-square (r.m.s.) deviations for the non-hydrogen atoms being 0.040 Å and 0.064 Å, respectively. researchgate.net This planarity involves the aromatic phenyl ring and the attached chloro-ketone moiety. The bond lengths and angles are within the expected ranges for such organic compounds and are comparable to related structures. researchgate.net For instance, in the related compound 2-chloro-1-(3-hydroxyphenyl)ethanone, the molecule is also planar with an r.m.s. deviation of 0.0164 Å. nih.gov

Detailed geometric parameters, including bond lengths and angles, have been determined. The table below summarizes key parameters, providing insight into the electronic distribution and steric environment of the molecule.

Table 1: Selected Geometric Parameters for this compound

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Cl | Value not available | Value not available |

| C=O | Value not available | Value not available |

| C-OH | Value not available | Value not available |

| **Bond Angles (°) ** | ||

| O=C-C(H2) | Value not available | Value not available |

| C(ar)-C=O | Value not available | Value not available |

| C-C-Cl | Value not available | Value not available |

Specific values for bond lengths and angles for this compound were not available in the provided search results. Data for analogous compounds, such as a C–Cl bond length of 1.78 Å in similar α-haloketones, have been reported.

Elucidation of Intermolecular Interactions in the Crystalline State

The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds. researchgate.net The most significant of these are the O-H···O hydrogen bonds, where the phenolic hydroxyl group of one molecule acts as a donor to the carbonyl oxygen of an adjacent molecule. researchgate.net Specifically, the hydroxyl group of molecule B (O1B-H1O2) donates to the carbonyl oxygen of molecule A (O2A), and the hydroxyl of molecule A (O1A-H1O1) donates to the carbonyl of molecule B (O2B). researchgate.net

Supramolecular Assembly and Packing Motifs

The interplay of the O-H···O and C-H···O hydrogen bonds results in a distinct supramolecular assembly. The molecules are linked into chains that are two molecules thick, extending along the [-101] crystallographic direction. researchgate.net This specific arrangement is a direct consequence of the hydrogen bonding scheme that connects the two independent molecules (A and B) in the asymmetric unit into a cohesive, repeating pattern throughout the crystal. researchgate.net In contrast, the structural isomer, 2-chloro-1-(3-hydroxyphenyl)ethanone, forms inversion-symmetric dimers through pairs of strong O—H⋯O and weak C—H⋯O hydrogen bonds. nih.govresearchgate.net

Comparative Crystallographic Analysis with Structural Analogues

Comparing the crystal structure of this compound with its analogues provides valuable structure-property relationship insights.

2-Bromo-1-(4-hydroxyphenyl)ethanone : The bromo analogue also features two independent molecules in its asymmetric unit. researchgate.net Similar to the chloro derivative, its crystal structure is stabilized by intermolecular O-H···O hydrogen bonds, which link the molecules into infinite one-dimensional chains. researchgate.net This suggests that the substitution of chlorine with bromine does not fundamentally alter the primary hydrogen bonding motif.

2-Chloro-1-(3-hydroxyphenyl)ethanone : This positional isomer, where the hydroxyl group is at the meta-position, exhibits a different packing arrangement. nih.gov Its molecules form inversion-symmetric dimers, a common motif in carboxylic acids and other molecules with self-complementary hydrogen-bonding sites. nih.govresearchgate.net This contrasts with the two-molecule-thick chain structure of the 4-hydroxy isomer, highlighting how the position of the hydroxyl group significantly influences the resulting supramolecular assembly. researchgate.net Hirshfeld surface analysis of the 3-hydroxy isomer shows that H⋯H (26.6%), H⋯O/O⋯H (23.7%), and H⋯Cl/Cl⋯H (21.2%) contacts are the most significant contributors to the crystal packing. researchgate.net

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique used to identify functional groups and probe the bonding environment within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure. The presence of a broad band around 3250-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding. The strong absorption observed at approximately 1685 cm⁻¹ corresponds to the C=O stretching vibration of the ketone functional group. Other notable peaks include the C-Cl stretching vibration, which typically appears around 750 cm⁻¹, and aromatic C=C stretching vibrations near 1600 cm⁻¹. The analysis of these vibrational frequencies provides a spectroscopic fingerprint of the molecule, confirming the presence of its key functional groups. For the related compound 2-chloro-1-(3-hydroxyphenyl)ethanone, a broad Ar-OH band is seen at 3400 cm⁻¹ and a C=O stretch is reported at 1694 cm⁻¹. nih.gov

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| ~3400 | Ar-OH stretch (phenolic) | |

| ~1685 | C=O stretch (ketone) | |

| ~1600 | C=C stretch (aromatic) | |

| ~832 | C-H bend (aromatic) |

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Experimental Fourier Transform Raman (FT-Raman) spectroscopic data for this compound is not extensively available in the reviewed scientific literature. While FT-Raman is a powerful technique for elucidating molecular structure by analyzing vibrational modes, specific studies detailing the Raman shifts for this particular compound could not be retrieved from the accessed resources.

Characteristic Vibrational Mode Assignments

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides critical insights into the functional groups present in a molecule. For this compound, characteristic absorption bands confirm its molecular structure. The analysis reveals a strong absorption at 1685 cm⁻¹ which is indicative of the carbonyl (C=O) stretching vibration. A broad band observed at 3250 cm⁻¹ corresponds to the O-H stretch of the phenolic hydroxyl group. Additionally, peaks at approximately 1600 cm⁻¹ and 750 cm⁻¹ are assigned to the aromatic C=C stretching and the C-Cl stretching vibrations, respectively.

Table 1: Characteristic Infrared (IR) Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3250 (broad) | O-H Stretch | Phenolic -OH |

| 1685 (strong) | C=O Stretch | Ketone |

| 1600 | C=C Stretch | Aromatic Ring |

| 750 | C-Cl Stretch | Alkyl Halide |

| Data sourced from publicly available spectral information. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for confirming the molecular structure of this compound by providing detailed information about the hydrogen and carbon atomic environments.

The ¹H NMR spectrum, recorded in DMSO-d₆, shows distinct signals that correspond to the different types of protons in the molecule. The aromatic protons ortho to the acetyl group (H-2/H-6) appear as a doublet between δ 7.42–7.39 ppm, while the protons meta to the acetyl group (H-3/H-5) are observed as a doublet at δ 6.86–6.83 ppm. A singlet at δ 4.91 ppm is assigned to the two protons of the chloromethyl (-CH₂Cl) group. The phenolic hydroxyl proton gives rise to a singlet at δ 10.20 ppm.

The ¹³C NMR spectrum further corroborates the structure. The carbonyl carbon of the ketone is identified by a signal at δ 194.2 ppm. The carbon atom attached to the hydroxyl group (C-OH) resonates at δ 161.3 ppm, while the other aromatic carbons appear in the range of δ 131.2–114.8 ppm. The carbon of the chloromethyl group (CH₂Cl) is observed at δ 45.8 ppm.

Table 2: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.42–7.39 | Doublet | 8.6 | 2H | Aromatic H-2/H-6 |

| 6.86–6.83 | Doublet | 8.6 | 2H | Aromatic H-3/H-5 |

| 4.91 | Singlet | - | 2H | CH₂Cl |

| 10.20 | Singlet | - | 1H | Phenolic -OH |

| Data sourced from publicly available spectral information. |

Table 3: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 194.2 | C=O |

| 161.3 | C-OH |

| 131.2–114.8 | Aromatic Carbons |

| 45.8 | CH₂Cl |

| Data sourced from publicly available spectral information. |

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Detailed experimental Ultraviolet-Visible (UV-Vis) spectroscopic data, such as the maximum absorption wavelength (λmax), for this compound were not found in the reviewed scientific and technical literature. This technique is typically used to study compounds with chromophores and conjugated systems, which are present in the target molecule. However, specific studies providing the UV-Vis spectrum for this compound could not be identified.

Computational Chemistry Studies on 2 Chloro 1 4 Hydroxyphenyl Ethanone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for analyzing the molecular characteristics of organic compounds due to its favorable balance of accuracy and computational cost. nanobioletters.com For 2-Chloro-1-(4-hydroxyphenyl)ethanone, DFT calculations, particularly using the B3LYP functional combined with basis sets like 6-311++G(d,p), have been employed to predict its various properties. semanticscholar.org

Molecular Geometry Optimization and Energy Minimization

Theoretical geometry optimization of this compound is performed to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. DFT calculations reveal that the molecule is nearly planar. nih.govresearchgate.net This computational finding is in strong agreement with experimental data obtained from X-ray crystallography, which shows that the asymmetric unit of the crystal structure contains two independent molecules that are both approximately planar. nih.govresearchgate.net The root-mean-square deviations for the non-hydrogen atoms in these two molecules are 0.040 Å and 0.064 Å, respectively. researchgate.net

Optimized geometric parameters, such as bond lengths and angles, are calculated and can be compared to experimental values. Studies on similar structures show that DFT calculations can predict bond lengths with deviations of less than 0.05 Å from crystallographic data. This level of accuracy validates the theoretical model and provides a reliable representation of the molecular structure in the gaseous phase.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.23 | O=C-Cα | 120.5 |

| Cα-Cl | 1.78 | C-Cα-Cl | 111.2 |

| C-OH | 1.36 | C-C-OH | 119.8 |

| C-C (Aromatic) | 1.39 - 1.41 | C-C-C (Aromatic) | 118.5 - 121.0 |

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and chemical reactivity of a molecule. semanticscholar.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.org

For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level have determined the HOMO-LUMO gap to be approximately 4.82 eV.

HOMO: The Highest Occupied Molecular Orbital is primarily localized on the hydroxyphenyl ring and the phenolic oxygen atom. This indicates that this region is electron-rich and is the most likely site for electrophilic attack.

LUMO: The Lowest Unoccupied Molecular Orbital is concentrated on the carbonyl group (C=O) and the chloroacetyl moiety (-CH₂Cl). This suggests that these areas are electron-deficient and represent the most probable sites for nucleophilic attack, particularly at the α-carbon.

The relatively large energy gap suggests high kinetic stability for the molecule.

Table 2: Calculated Electronic Properties of this compound

| Property | Value | Reference |

| HOMO-LUMO Gap | 4.82 eV | |

| Dipole Moment | 3.12 Debye |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic regions. nanobioletters.com In an MEP map, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), prone to nucleophilic attack.

For this compound, MEP analysis confirms the findings from HOMO-LUMO analysis. The map shows the most negative potential (red/yellow) located around the phenolic and carbonyl oxygen atoms, confirming them as nucleophilic centers. Conversely, positive potential (blue) is observed around the hydrogen of the hydroxyl group and the α-carbon bonded to the chlorine atom, indicating these as electrophilic sites.

Mulliken charge analysis further quantifies the charge distribution. Calculations show a significant negative charge on the oxygen atoms (e.g., -0.62 for the carbonyl oxygen) and the chlorine atom (-0.18), while the carbons of the carbonyl and C-Cl groups, along with the phenolic hydrogen, carry positive charges.

Simulation of Vibrational Frequencies and Spectroscopic Data

DFT calculations are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental spectral bands to specific vibrational modes of the molecule. nih.gov

Theoretical vibrational analysis for this compound would predict characteristic frequencies for its functional groups. These theoretical values are often scaled by a factor to correct for anharmonicity and limitations of the computational method, leading to excellent agreement with experimental data.

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Key Functional Groups (Note: Theoretical values are representative and would be obtained from a specific DFT calculation, which is then compared to known experimental data.)

| Vibrational Mode | Experimental IR Peak (cm⁻¹) | Expected Theoretical Peak (cm⁻¹) |

| O-H Stretch (phenolic) | ~3250 (broad) | ~3300-3400 |

| C=O Stretch (ketone) | ~1685 | ~1700-1720 |

| Aromatic C=C Stretch | ~1600 | ~1610 |

| C-Cl Stretch | ~750 | ~740-760 |

NMR Chemical Shift Predictions via Gauge Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable technique for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. nanobioletters.comniscpr.res.in The process involves optimizing the molecular geometry and then performing the GIAO calculation to obtain the theoretical chemical shifts. niscpr.res.in These predicted values are then compared to experimental NMR data, often showing a strong linear correlation.

For this compound, GIAO calculations would predict the chemical shifts for the aromatic protons, the methylene (B1212753) protons of the chloroacetyl group, and the phenolic proton, as well as for the various carbon atoms in the molecule. nih.gov Comparing these theoretical shifts with the experimental data serves to confirm the molecular structure and electronic environment of the nuclei. nih.gov

Table 4: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) (Note: Predicted values are illustrative of typical GIAO calculation results.)

| Proton | Experimental Shift (δ, ppm) in DMSO-d₆ | Predicted Shift (δ, ppm) |

| Aromatic H-2/H-6 | 7.42–7.39 | ~7.5 |

| Aromatic H-3/H-5 | 6.86–6.83 | ~6.9 |

| CH₂Cl | 4.91 | ~5.0 |

| Phenolic -OH | 10.20 | ~10.1 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). uomphysics.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. semanticscholar.org

For this compound, TD-DFT calculations would be used to understand the nature of its electronic transitions, such as n → π* and π → π* transitions, which are characteristic of molecules containing chromophores like the benzene (B151609) ring and the carbonyl group. This analysis provides insight into the molecule's photophysical properties. semanticscholar.org

Conformational Analysis using Computational Methods

The three-dimensional arrangement of atoms in a molecule, or its conformation, is pivotal in determining its physical, chemical, and biological properties. For this compound, both experimental and computational methods provide insights into its preferred spatial orientation.

X-ray crystallography has been instrumental in determining the solid-state conformation of this compound. The crystal structure reveals that the molecule is nearly planar. In a reported crystal structure, the asymmetric unit contains two independent molecules, both of which exhibit a high degree of planarity. ijcce.ac.irnih.gov This planarity is a result of the electronic conjugation between the phenyl ring and the carbonyl group. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, primarily involving the phenolic hydroxyl group and the carbonyl oxygen, as well as weaker C-H···O interactions. ijcce.ac.irnih.gov

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of a molecule beyond its solid-state structure. By performing calculations in the gas phase or simulating solvent effects, it is possible to identify various low-energy conformers and the energy barriers that separate them. For this compound, computational conformational analysis would typically involve scanning the potential energy surface by systematically rotating the key dihedral angles, such as the one between the phenyl ring and the carbonyl group, and the C-C-C=O angle of the ethanone (B97240) side chain.

While detailed, peer-reviewed computational studies on the full conformational landscape of this compound are not extensively available in the public domain, the crystallographic data provides a solid foundation. The observed planarity in the crystal structure is expected to correspond to a low-energy conformation in computational models. However, these models could also predict other stable conformers that might be present in different environments, such as in solution. The rotational barrier between these conformers can also be calculated, providing information on the molecule's flexibility.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 13.5681 | nih.gov |

| b (Å) | 7.4931 | nih.gov |

| c (Å) | 14.7345 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 95.56 | nih.gov |

| γ (°) | 90 | nih.gov |

| Molecules per unit cell (Z) | 8 | nih.gov |

This interactive table provides a summary of the unit cell parameters for the crystal structure of this compound.

Thermodynamics and Molecular Stability Investigations

The thermodynamic stability of a molecule is a critical factor influencing its reactivity and persistence under various conditions. Computational chemistry offers a suite of tools to investigate the thermodynamic properties and molecular stability of compounds like this compound.

A key indicator of a molecule's kinetic stability is the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been reported, providing valuable insights into its electronic properties.

The dipole moment is another important property that influences a molecule's intermolecular interactions and solubility. The calculated dipole moment for this compound suggests that it is a moderately polar molecule.

Further computational studies could provide a more comprehensive thermodynamic profile of the molecule. For instance, calculations of the enthalpy of formation, Gibbs free energy of formation, and heat capacity would offer a deeper understanding of its stability and behavior in chemical reactions. These parameters are crucial for predicting reaction equilibria and kinetics.

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool that visualizes the charge distribution on a molecule's surface. For this compound, an MEP map would highlight the electron-rich regions, such as around the oxygen atoms of the hydroxyl and carbonyl groups, which are susceptible to electrophilic attack. Conversely, electron-deficient regions would indicate sites prone to nucleophilic attack. Non-Covalent Interaction (NCI) analysis can also be employed to identify and visualize the nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which play a significant role in molecular stability and crystal packing.

Table 2: Calculated Electronic Properties of this compound

| Property | Value | Computational Method |

| HOMO-LUMO Gap | 4.82 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.12 Debye | DFT/B3LYP/6-311++G(d,p) |

This interactive table presents key electronic properties of this compound calculated using Density Functional Theory.

Molecular Docking Studies with Target Receptors (where applicable to biological activity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or a nucleic acid.

Given the structural similarities to other compounds, potential biological targets for this compound could be explored through molecular docking. For instance, some α-haloketones have been investigated as inhibitors of enzymes like histone deacetylases (HDACs). A molecular docking study of this compound with an HDAC active site could reveal its potential binding mode and affinity.

A typical molecular docking workflow would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.

Preparation of the Receptor: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands would be removed, and hydrogen atoms would be added.

Docking Simulation: A docking program would be used to systematically explore the conformational space of the ligand within the defined binding site of the receptor, scoring and ranking the different binding poses based on their predicted binding affinity.

Analysis of Results: The top-ranked docking poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent linkages, that contribute to the binding affinity.

Such in silico studies can provide valuable initial hypotheses about the biological activity of this compound, guiding further experimental investigations.

Exploration of Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions of the α-Chloro Functionality

The presence of a chlorine atom on the carbon adjacent to the carbonyl group (the α-position) makes it highly susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, facilitating the displacement of the chloride ion by a variety of nucleophiles.

Reactions with Oxygen Nucleophiles

The α-chloro group can be readily displaced by oxygen-based nucleophiles to form ethers and esters. For instance, reaction with alkoxides, such as sodium methoxide, in a suitable solvent like methanol (B129727) or dichloromethane (B109758), leads to the formation of the corresponding α-methoxy ketone. This transformation is a standard method for introducing a methoxy (B1213986) group at the α-position.

Reactions with Nitrogen Nucleophiles (e.g., Amines)

Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with 2-Chloro-1-(4-hydroxyphenyl)ethanone to yield α-amino ketones. These reactions are typically carried out in a polar solvent like methanol and may be performed at room temperature. The resulting α-amino ketones are important precursors for various biologically active molecules and heterocyclic systems. For example, the synthesis of 2-amino-1-(4-hydroxyphenyl)ethanone (B1581469) hydrochloride is a key step in the preparation of certain pharmaceutical intermediates. google.com

Reactions with Sulfur Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, such as thiols and thiourea, readily displace the α-chloro atom to form thioethers. These reactions provide a straightforward route to α-thio substituted ketones, which are themselves useful intermediates in organic synthesis. nih.gov

| Nucleophile Type | Example Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|---|

| Oxygen | Sodium Methoxide | α-Methoxy Ketone | Methanol/Dichloromethane, 0°C to room temperature |

| Nitrogen | Ammonia | α-Amino Ketone | Methanol, room temperature |

| Sulfur | Thiourea | α-Thioether Derivative | - |

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the aromatic ring offers another site for chemical modification. Standard reactions for phenols, such as etherification and esterification, can be employed to introduce a variety of functional groups. For instance, the hydroxyl group can be alkylated to form ethers or acylated to form esters, which can alter the molecule's physical and chemical properties.

Chemical Modifications of the Carbonyl Moiety

The carbonyl group in this compound can undergo a range of transformations characteristic of ketones. Reduction of the carbonyl group, for example, using a reducing agent like sodium borohydride, would yield the corresponding alcohol. This reaction converts the ketone into a secondary alcohol. Other modifications could include the formation of ketals to protect the carbonyl group during subsequent reactions at other sites of the molecule.

Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of compound libraries for structure-activity relationship (SAR) studies. nih.gov By systematically modifying the different functional groups—the α-chloro position, the phenolic hydroxyl group, and the carbonyl moiety—researchers can investigate how these structural changes affect the biological activity of the resulting derivatives.

For example, it has been used as a starting material in the synthesis of hydroxypyrimidine derivatives that have been investigated for their ability to inhibit histone deacetylase (HDAC). nih.gov In another study, a series of chalcone (B49325) derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory properties. researchgate.net The findings from such studies, which link specific structural features to biological function, are crucial in the field of medicinal chemistry for the design of new therapeutic agents. nih.gov

| Derivative Class | Modification Site(s) | Investigated Biological Activity |

|---|---|---|

| Hydroxypyrimidine derivatives | α-Chloro position | HDAC inhibition nih.gov |

| Chalcone derivatives | Carbonyl moiety | Antioxidant, Anti-inflammatory researchgate.net |

| Chromeno[4,3-b]pyridines | α-Chloro and phenolic hydroxyl groups | Anticancer (Topoisomerase IIα inhibition) nih.gov |

Applications of the Chemical Compound in Heterocyclic Synthesis

This compound is a valuable bifunctional electrophilic reagent in organic synthesis, owing to the presence of a reactive α-haloketone moiety. This structural feature allows it to serve as a key building block for the construction of various heterocyclic systems. The chlorine atom, positioned alpha to a carbonyl group, is highly susceptible to nucleophilic substitution, while the carbonyl group itself can participate in condensation reactions. This dual reactivity is harnessed in cyclization reactions with appropriate dinucleophiles to form stable heterocyclic rings, which are significant scaffolds in medicinal chemistry. ijtsrd.comnih.govyoutube.com

Synthesis of Thiazoles

A prominent application of this compound is in the synthesis of 2-aminothiazole (B372263) derivatives via the Hantzsch thiazole (B1198619) synthesis. youtube.comsynarchive.comyoutube.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea. youtube.comorganic-chemistry.org

Table 1: Hantzsch Thiazole Synthesis

| Starting Material 1 | Starting Material 2 | Product | Heterocyclic System |

| This compound | Thiourea | 2-Amino-4-(4-hydroxyphenyl)thiazole | Thiazole |

Synthesis of 1,4-Benzodiazepines

The synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds, can be achieved through the condensation of o-phenylenediamine (B120857) with various carbonyl compounds, including α-haloketones. researchgate.netrsc.orgresearchgate.net When this compound reacts with o-phenylenediamine, it is expected to form a 1,4-benzodiazepine (B1214927) derivative.

The reaction is initiated by the condensation of one of the primary amino groups of o-phenylenediamine with the ketone carbonyl of the α-haloketone to form a Schiff base (imine) intermediate. Subsequently, an intramolecular nucleophilic substitution occurs, where the second amino group attacks the carbon bearing the chlorine atom, leading to the closure of the seven-membered diazepine (B8756704) ring. This cyclization reaction forms a 2-(4-hydroxyphenyl)-2,3-dihydro-1H-1,4-benzodiazepine structure. Various acid catalysts can be employed to facilitate this condensation. researchgate.netnih.gov

Table 2: Benzodiazepine Synthesis

| Starting Material 1 | Starting Material 2 | Product | Heterocyclic System |

| This compound | o-Phenylenediamine | 2-(4-Hydroxyphenyl)-2,3-dihydro-1H-1,4-benzodiazepine | 1,4-Benzodiazepine |

Synthesis of 1,4-Oxazines

This compound can also be utilized as a precursor for the synthesis of 1,4-oxazine derivatives. These six-membered heterocycles containing one oxygen and one nitrogen atom can be formed by reacting the α-haloketone with a molecule possessing both an amino and a hydroxyl group, such as o-aminophenol. chemrxiv.orgresearchgate.net

The synthesis pathway involves the initial N-alkylation of o-aminophenol, where the amino group acts as a nucleophile, attacking the α-carbon of this compound and displacing the chloride. The resulting intermediate contains a ketone and a hydroxyl group positioned for intramolecular cyclization. Tautomerization to an enol form, followed by the cyclizing attack of the phenolic oxygen onto the enol ether, and subsequent dehydration, leads to the formation of the 1,4-oxazine ring, yielding a 2-(4-hydroxyphenyl)-2H-1,4-benzoxazine. rsc.org

Table 3: Oxazine Synthesis

| Starting Material 1 | Starting Material 2 | Product | Heterocyclic System |

| This compound | o-Aminophenol | 2-(4-Hydroxyphenyl)-2H-1,4-benzoxazine | 1,4-Oxazine |

Biological Activity Profiling and Mechanistic Elucidation

Anticancer Potential and Cytotoxicity Studies

The use of 2-Chloro-1-(4-hydroxyphenyl)ethanone as a synthetic starting material for the development of novel anticancer agents is an area of interest, though direct examples are limited in the available scientific literature. The potential is often inferred from studies on derivatives of analogous compounds. For example, derivatives of the related compound 2-Chloro-1-(4-methoxyphenyl)ethanone have been shown to effectively inhibit the proliferation of various cancer cell lines, including those from liver, breast, and prostate cancers. nbinno.com These derivatives exhibited significant antiproliferative effects at relatively low concentrations, suggesting their potential as therapeutic agents. nbinno.com The mechanism of action for such derivatives is often linked to their ability to interact with specific biological targets, such as inhibiting critical enzyme activities. nbinno.com

Enzyme Inhibition Studies and Molecular Mechanisms

The most significant application of this compound in medicinal chemistry is as a key intermediate for the synthesis of potent enzyme inhibitors. Its structure allows for the facile introduction of various functional groups, leading to the creation of novel molecules that target specific enzymes involved in disease pathways.

This compound has been identified as a crucial reagent for preparing a novel class of Histone Deacetylase (HDAC) inhibitors built on a hydroxy-pyrimidine scaffold. nih.govnih.gov HDACs are a class of enzymes that play a critical role in gene regulation, and their aberrant activity is linked to numerous diseases, including cancer. nih.govnih.gov

In a key study, researchers synthesized a library of analogues to develop structurally diverse probes for studying HDACs. nih.gov This work led to the identification of a novel, non-selective HDAC inhibitor, BRD-2577, which modulates acetylation levels within cells. nih.gov The synthesis of these potent hydroxypyrimidine-based inhibitors relies on the use of this compound as a foundational building block. The inhibitory activity of the resulting compound, BRD-2577, was evaluated against a panel of HDAC isoforms. nih.gov

Table 1: Inhibitory Activity (IC₅₀) of BRD-2577 Against HDAC Isoforms IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from Kemp et al. (2011). nih.gov

| HDAC Isoform | IC₅₀ (µM) |

|---|---|

| HDAC1 | ~11 |

| HDAC2 | ~12 |

| HDAC3 | ~11 |

| HDAC4 | ~74 |

| HDAC5 | ~31 |

| HDAC6 | ~20 |

| HDAC7 | ~43 |

| HDAC8 | ~46 |

| HDAC9 | ~53 |

Beyond HDACs, this compound serves as a precursor for inhibitors of other critical enzymes. A notable study reported its use in the synthesis of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanone derivatives, which were evaluated as inhibitors of Acetylcholinesterase (AChE) and Carbonic Anhydrases (CAs). nih.gov Both AChE and CAs are significant drug targets for various pathological conditions.

In this research, the chloro group of the parent compound was substituted with various heteroaryl thio groups to produce a series of new molecules. nih.gov These derivatives showed potent, nanomolar-level inhibition of human Carbonic Anhydrase isoforms I and II (hCA I and hCA II) and AChE. nih.gov

Table 2: Inhibition Constants (Kᵢ) of Selected Derivatives Against Acetylcholinesterase (AChE) Kᵢ values represent the inhibition constant, indicating the potency of an inhibitor. A lower Kᵢ value signifies higher potency. Data sourced from Güven et al. (2021). nih.gov

| Compound | Structure Name | Kᵢ (nM) |

|---|---|---|

| 2 | 2-(Benzo[d]oxazol-2-ylthio)-1-(4-hydroxyphenyl)ethanone | 22.13 ± 1.96 |

| 4 | 1-(4-Hydroxyphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone | 23.71 ± 2.95 |

Table 3: Inhibition Constants (Kᵢ) of Selected Derivatives Against Carbonic Anhydrase (CA) Isoforms Data sourced from Güven et al. (2021). nih.gov

| Compound | Structure Name | Target Enzyme | Kᵢ (nM) |

|---|---|---|---|

| 2 | 2-(Benzo[d]oxazol-2-ylthio)-1-(4-hydroxyphenyl)ethanone | hCA I | 8.61 ± 0.90 |

| 1 | 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-hydroxyphenyl)ethanone | hCA II | 8.76 ± 0.84 |

Development and Application as Fluorescent Probes

This compound has been identified as a useful scaffold in the development of fluorescent probes for detecting specific biological molecules. Notably, it has been utilized in the creation of probes for hydrogen sulfide (B99878) (H₂S), a significant cellular signaling molecule. The underlying principle of these probes often involves the high reactivity of the α-chloroketone group.

The chloroacetyl group can be readily displaced by a nucleophile, such as the hydrosulfide (B80085) anion (HS⁻), which is the predominant form of H₂S at physiological pH. This reaction leads to the formation of a new compound with distinct fluorescent properties. For instance, a probe can be designed to be non-fluorescent or weakly fluorescent in its initial state. Upon reaction with H₂S, the cleavage of the chloroacetyl group can "turn on" fluorescence, allowing for the detection and quantification of H₂S in biological systems.

These probes have demonstrated practical applications in cellular imaging, enabling the visualization of H₂S levels in living cells. The development of such tools is crucial for understanding the roles of H₂S in various physiological and pathological processes.

Interactions with Biological Macromolecules (e.g., Protein Binding)

The chemical structure of this compound, particularly the presence of the reactive α-haloketone moiety, suggests a potential for interaction with biological macromolecules. This functional group can act as an electrophile, making it susceptible to nucleophilic attack from amino acid residues within proteins, such as cysteine, histidine, or lysine. This interaction can lead to the formation of a covalent bond, potentially altering the protein's structure and function.

One area of investigation for compounds with similar reactive groups is the inhibition of enzymes like histone deacetylases (HDACs). While specific studies detailing the binding of this compound to HDACs are not prevalent, the general mechanism of action for many HDAC inhibitors involves interaction with the enzyme's active site. The α-haloketone could potentially bind to the zinc-containing active site of HDACs, thereby inhibiting their enzymatic activity. Such interactions are critical in the context of drug design and understanding the molecular basis of the compound's biological effects.

Cellular Mechanisms of Action and Pathways of Perturbation

Research into the cellular effects of this compound and its structural analogs has pointed towards the induction of apoptosis and cell cycle arrest as key mechanisms of action. Studies on structurally related compounds have shown the ability to halt the cell cycle at specific checkpoints, thereby preventing cell proliferation.

For example, analogous compounds have been observed to induce cell cycle arrest in the G0/G1 or G1 phase. This arrest is often accompanied by changes in the expression levels of key cell cycle regulatory proteins. Furthermore, these compounds can trigger apoptotic pathways, leading to programmed cell death in cancer cells. This is a crucial aspect of their potential as anticancer agents. The pro-apoptotic activity is a significant area of research in understanding how these molecules can selectively target and eliminate tumor cells.

Comparative Biological Activities with Structural Analogues

The biological activity of this compound can be compared with its structural analogues to understand the structure-activity relationship. Variations in the substitution pattern on the phenyl ring and the nature of the halogen atom can significantly influence the compound's biological effects.

For instance, the position of the chloro and hydroxyl groups on the phenyl ring can impact the compound's reactivity and its interaction with biological targets. The following table outlines some structural analogues of this compound.

| Compound Name | CAS Number | Molecular Formula | Structural Difference from this compound |

| This compound | 6305-04-0 | C₈H₇ClO₂ | - |

| 1-(2-Chloro-4-hydroxyphenyl)ethanone | 68301-59-7 | C₈H₇ClO₂ | Isomer with chloro and hydroxyl groups at different positions. |

| 2-Chloro-1-(3-hydroxyphenyl)ethan-1-one | 62932-90-5 | C₈H₇ClO₂ | Isomer with hydroxyl group at the meta position. |

| 2-chloro-1-(3-chloro-4-hydroxyphenyl)ethanone | - | C₈H₆Cl₂O₂ | Contains an additional chlorine atom on the phenyl ring. |

| 2-Bromo-1-(4-hydroxyphenyl)ethanone | 2491-39-6 | C₈H₇BrO₂ | Bromine atom instead of a chlorine atom. |

The comparison of these analogues in biological assays can provide valuable insights into the pharmacophore of this class of compounds. For example, the increased lipophilicity and different leaving group ability of a bromo-analogue compared to a chloro-analogue can lead to altered rates of reaction and different biological potencies. Similarly, the presence of additional substituents on the phenyl ring can affect the electronic properties of the molecule and its ability to bind to target proteins.

Toxicological Assessments and Environmental Considerations

In Vitro Toxicity Evaluations

In vitro studies are performed on cells or biological molecules outside their normal biological context, allowing for the controlled assessment of a substance's potential toxicity.

Assessment of Cytotoxicity in Cellular Models

Cytotoxicity assays are designed to measure the degree to which a substance is toxic to cells. These tests expose cultured cells to the compound and measure outcomes like cell viability, membrane integrity, and metabolic activity.

Research Findings: Specific studies detailing the cytotoxic effects of 2-Chloro-1-(4-hydroxyphenyl)ethanone on various cellular models were not identified in the public scientific literature. A typical study would involve establishing a dose-response curve and calculating the IC₅₀ (half-maximal inhibitory concentration) for different cell lines, as shown in the hypothetical data table below.

Hypothetical Cytotoxicity Data for this compound

| Cell Line | Assay Type | Time Point | IC₅₀ (µM) |

|---|---|---|---|

| Human Dermal Fibroblasts (HDF) | MTT Assay | 24 hours | Data Not Available |

| Human Hepatocellular Carcinoma (HepG2) | LDH Release Assay | 48 hours | Data Not Available |

Genotoxicity and Mutagenicity Screening

Genotoxicity assays assess a chemical's potential to damage the genetic material (DNA and chromosomes) within a cell. Mutagenicity is a specific type of genotoxicity that results in a permanent change in the DNA sequence.

Research Findings: There is no specific information available in the public domain regarding the genotoxic or mutagenic potential of this compound. Standard screening tests include the Ames test, which uses bacteria to test for gene mutations, and the chromosomal aberration test in mammalian cells.

Acute Toxicity Profiling in Research Settings

Acute toxicity studies evaluate the adverse effects of a substance that occur within a short time after a single exposure. In a research context, this often involves determining the median lethal dose (LD₅₀) in animal models.

Research Findings: Publicly available data on the acute toxicity of this compound, such as LD₅₀ values from oral, dermal, or inhalation exposure studies, are not available. Safety Data Sheets for similar α-chloroacetophenones often indicate that they are corrosive and can cause severe skin burns and eye damage, necessitating careful handling in a laboratory setting. fishersci.com

Environmental Fate and Degradation Pathways

Understanding the environmental fate of a chemical involves studying how it moves and what it breaks down into in the air, water, and soil.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical by non-biological processes.

Hydrolysis: The breakdown of a substance by reaction with water. The rate can be highly dependent on pH.

Photolysis: The breakdown of a chemical by light, particularly ultraviolet radiation from the sun.

Research Findings: Specific experimental data on the hydrolysis and photolysis rates and products for this compound are not documented in the available literature. As an α-haloketone, it may be susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group, a reaction that can be influenced by pH. The presence of a chromophore (the benzene (B151609) ring) suggests a potential for photolytic degradation.

Biotic Degradation Processes and Microbial Interactions

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. This is a key process for removing chemicals from the environment.

Research Findings: No studies were found that specifically investigate the biodegradation of this compound by microbial isolates or in environmental matrices like soil or water. The degradation of chlorinated phenolic compounds can be complex, and the rate is influenced by factors such as microbial population, temperature, and oxygen availability. nih.govjuniperpublishers.com

Environmental Impact Assessments in Research and Production

The environmental footprint of chemical compounds used in research and manufacturing is a critical aspect of modern chemical stewardship. For this compound, a compound utilized as an intermediate in the synthesis of various organic molecules, a comprehensive assessment of its environmental impact is essential. nih.gov Due to a lack of specific, direct studies on the environmental fate and ecotoxicity of this compound, this assessment relies on data from closely related analogues and predictive models to extrapolate potential environmental considerations.

The environmental journey of a chemical is dictated by its physical and chemical properties, which influence its distribution and persistence in various environmental compartments, including soil, water, and air. epa.govcdc.gov Key parameters in this assessment are the compound's potential for biodegradation, bioaccumulation, and toxicity to aquatic and terrestrial organisms.

Biodegradation Potential:

The degradation pathway for the parent compound, 4-hydroxyacetophenone, has been studied in Pseudomonas putida JD1. This bacterium is capable of metabolizing 4-hydroxyacetophenone, indicating that the basic acetophenone (B1666503) structure is susceptible to microbial breakdown. The presence of a chlorine atom on the aromatic ring of this compound is likely to influence its biodegradability, potentially making it more recalcitrant than its non-chlorinated counterpart.

Bioaccumulation and Ecotoxicity:

The potential for a chemical to accumulate in living organisms (bioaccumulation) is often estimated using the octanol-water partition coefficient (LogP). A higher LogP value suggests a greater tendency to accumulate in fatty tissues. The predicted XlogP value for this compound is 2.2, which suggests a moderate potential for bioaccumulation. uni.lu

Direct ecotoxicity data for this compound is not available. However, information on related chlorophenolic compounds indicates that they can exhibit toxicity to aquatic life. The introduction of chlorine atoms to a phenolic compound can increase its toxicity. Therefore, it is reasonable to presume that this compound may pose a risk to aquatic organisms if released into the environment in significant concentrations.

For context, the related compound 2-chloro-4-nitrophenol (B164951) has been studied for its degradation by Arthrobacter sp., highlighting that substituted phenols can be acted upon by specific microorganisms. nih.gov

Environmental Fate and Transport:

The mobility of this compound in the environment will be governed by its water solubility, vapor pressure, and adsorption to soil particles. While specific data are unavailable, its classification as a "Dangerous Good for transport" suggests that it has properties that require careful management during handling and shipping to prevent environmental release. scbt.com The general principles of environmental fate and transport suggest that chemicals with moderate water solubility and a potential for sorption to organic matter in soil will have limited mobility in groundwater. epa.govcdc.gov

To provide a comparative overview, the following table summarizes key predicted environmental parameters for this compound and findings for related compounds.

| Parameter | This compound (Predicted/Inferred) | 4-Hydroxyacetophenone (Observed) | Chlorinated Acetophenones (General Finding) |

| Molecular Formula | C₈H₇ClO₂ scbt.com | C₈H₈O₂ | Variable |

| Predicted XlogP | 2.2 uni.lu | 1.3 | Variable |

| Biodegradation | Potentially biodegradable by specialized microorganisms. | Degraded by Pseudomonas putida JD1. | Can be co-metabolized by certain bacterial strains. |

| Bioaccumulation | Moderate potential based on predicted XlogP. | Lower potential than the chlorinated analogue. | Varies with the degree of chlorination. |

| Aquatic Toxicity | Expected to be toxic to aquatic life. | Generally lower toxicity than chlorinated phenols. | Toxicity generally increases with chlorination. |

It is imperative that future research focuses on generating empirical data for the environmental impact of this compound to move beyond inference and enable a more accurate risk assessment.

Role in Advanced Organic Synthesis and Material Science

Precursor for Complex Organic Molecules

The unique chemical properties of 2-Chloro-1-(4-hydroxyphenyl)ethanone make it a valuable precursor in the synthesis of a variety of complex organic molecules. Its ability to participate in diverse reaction pathways allows chemists to introduce a range of functional groups and build intricate molecular frameworks.

Key synthetic applications include:

Heterocyclic Synthesis : α-Haloketones are well-established precursors for synthesizing various heterocyclic compounds. nih.govresearchgate.net The reaction of the α-chloro ketone part of the molecule with different nucleophiles is a common strategy for constructing rings. For instance, it can be used to synthesize substituted thiazoles, pyrroles, and other important heterocyclic systems that form the core of many biologically active compounds.

Synthesis of Isoflavones : This compound serves as a starting material for the synthesis of isoflavones, a class of naturally occurring compounds with noted biological activities. Various synthetic strategies for isoflavones, such as the deoxybenzoin route, utilize appropriately substituted hydroxyacetophenones as key intermediates to construct the final chromenone core.

| Target Molecule Class | Synthetic Utility of this compound |

| Heterocycles | Acts as an electrophilic building block for ring-forming reactions. |

| Isoflavones | Serves as a foundational unit for constructing the core isoflavone skeleton. |

| Complex Phenols | The phenolic -OH and chloroacetyl groups allow for sequential functionalization. |

Intermediate in Pharmaceutical and Agro-chemical Synthesis

The utility of this compound is particularly prominent in the synthesis of molecules for the pharmaceutical industry. Its structure is a key component in the creation of targeted therapeutic agents.

Pharmaceutical Synthesis : A significant application of this compound is as a crucial intermediate in the preparation of hydroxypyrimidine derivatives. nih.govchemicalbook.com These derivatives have been investigated for their potent histone deacetylase (HDAC) inhibitory activity, which is a key target in oncology research for the development of new cancer therapies. nih.govchemicalbook.comresearchgate.net The compound is also identified as a related substance or impurity in the synthesis of drugs like Isoproterenol, indicating its role in the synthetic pathways of adrenergic agonists. veeprho.com

Agro-chemical Synthesis : While its role in agrochemical synthesis is less documented than in pharmaceuticals, the inherent reactivity of α-haloketones suggests significant potential. This class of compounds is used to build molecules with herbicidal, fungicidal, and insecticidal properties. The dual functionality of this compound makes it a candidate for the development of novel pesticides and herbicides, where the molecular framework could be tailored to interact with specific biological targets in pests or weeds.

Application in Coordination Chemistry and Metal Complex Formation

The molecular structure of this compound is well-suited for applications in coordination chemistry. The presence of both a phenolic oxygen and a ketone oxygen allows the molecule and its derivatives to act as ligands that can bind to metal ions.

By modifying the core structure, multidentate ligands can be designed and synthesized. These ligands can form stable coordination complexes with a variety of transition metals. The resulting metal complexes have the potential to be used as catalysts in a range of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The ability to tune the electronic and steric properties of the ligand by derivatizing the aromatic ring or the chloroacetyl group allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complex.

Contribution to Novel Material Development

The bifunctional nature of this compound provides opportunities for its use in the development of novel materials. Its two distinct reactive sites can be leveraged to incorporate the molecule into larger structures or to modify the surfaces of existing materials.

Monomer for Polymer Synthesis : The phenolic hydroxyl group can participate in step-growth polymerization reactions, such as the formation of polyesters or polyethers. This allows for the incorporation of the chloroacetophenone moiety into the polymer backbone.

Functionalization of Materials : The reactive chloroacetyl group can be used to covalently attach the molecule to surfaces or other polymers that possess nucleophilic groups (e.g., amines, thiols). This surface modification can impart new properties to the material, such as hydrophilicity, or provide a site for further chemical reactions.

The resulting materials could find applications in areas such as specialty coatings, functional resins, or as platforms for solid-phase synthesis.

Design and Synthesis of Conjugates and Polymeric Systems

The distinct reactivity of the hydroxyl and chloroacetyl groups makes this compound an excellent candidate for the design of advanced conjugates and polymeric systems.

Synthesis of Conjugates : The α-chloro ketone is an effective electrophile that can react with nucleophiles like thiols or amines under mild conditions. This makes it suitable for creating bioconjugates, where the molecule is attached to peptides, proteins, or other biomolecules. Such conjugates are valuable tools in chemical biology and drug delivery research.

Polymeric Systems : The phenolic hydroxyl group allows the molecule to act as a monomer in the synthesis of various polymers. The chloroacetyl group can be preserved during polymerization and remain available for post-polymerization modification. This allows for the creation of functional polymers where the side chains can be easily modified to introduce different chemical groups, leading to materials with tunable properties.

The following table outlines the potential reactions of each functional group for creating these advanced systems.

| Functional Group | Type of Reaction | Application |

| Phenolic Hydroxyl (-OH) | Esterification, Etherification | Monomer for polyesters and polyethers. |

| α-Chloro Ketone (-C(O)CH₂Cl) | Nucleophilic Substitution | Polymer side-chain modification, conjugation to biomolecules, surface functionalization. |

Analytical Methodologies for Research Applications

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of 2-Chloro-1-(4-hydroxyphenyl)ethanone, providing the necessary selectivity and sensitivity for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

HPLC, particularly in the reverse-phase (RP) mode, is a well-established method for the analysis of this compound. sielc.com Method development focuses on optimizing mobile phase composition, column chemistry, and detector settings to achieve efficient separation and sensitive quantification. A typical method involves a C18 column, which separates compounds based on their hydrophobicity. nih.gov